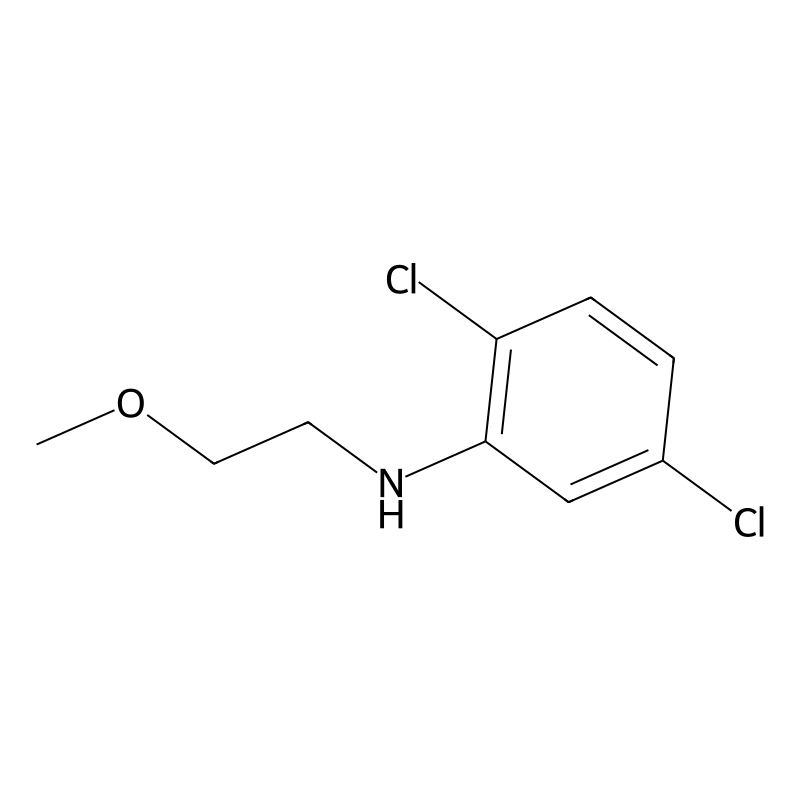2,5-dichloro-N-(2-methoxyethyl)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,5-Dichloro-N-(2-methoxyethyl)aniline is an organic compound characterized by the presence of two chlorine atoms at the 2 and 5 positions of the aniline structure, along with a methoxyethyl substituent on the nitrogen atom. Its molecular formula is C10H12Cl2N, and it has a molecular weight of approximately 219.12 g/mol. The compound is primarily utilized in chemical synthesis and as an intermediate in various applications, particularly in pharmaceuticals and dyes.
Currently, there is no documented information regarding a specific mechanism of action for 2,5-Dichloro-N-(2-methoxyethyl)aniline.
As information on 2,5-Dichloro-N-(2-methoxyethyl)aniline is limited, it is advisable to handle it with caution assuming similar hazards as other chloroaniline derivatives. These can include:
The chemical behavior of 2,5-dichloro-N-(2-methoxyethyl)aniline can be attributed to its functional groups. It can undergo several types of reactions:
- Electrophilic Aromatic Substitution: Due to the presence of chlorine atoms, which are deactivating but ortho/para-directing groups, the compound can participate in electrophilic substitution reactions.
- Nucleophilic Substitution: The nitrogen atom in the aniline structure can act as a nucleophile in reactions with electrophiles.
- Diazotization: The compound can be converted into diazonium salts under acidic conditions, which can further react to form azo compounds or other derivatives .
The biological activity of 2,5-dichloro-N-(2-methoxyethyl)aniline is significant due to its potential effects on cellular processes:
- Toxicity: Similar compounds have shown toxicity in various biological systems, including potential hematological effects. The compound may induce oxidative stress or interfere with normal cellular signaling pathways .
- Enzyme Interaction: It may act as a substrate for certain enzymes, influencing biochemical pathways related to detoxification and metabolism .
Several synthetic routes can be employed to produce 2,5-dichloro-N-(2-methoxyethyl)aniline:
- Direct Amination: The reaction of 2,5-dichlorobenzaldehyde with methoxyethylamine under appropriate conditions.
- Friedel-Crafts Acylation: Involves acylating an aromatic ring followed by amination.
- Reduction Reactions: Starting from nitro derivatives or other precursors that can be reduced to form the desired amine structure .
2,5-Dichloro-N-(2-methoxyethyl)aniline finds utility in various fields:
- Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients.
- Dyes and Pigments: Serves as a precursor for dyes due to its ability to form stable azo compounds.
- Agriculture: Potential applications in agrochemicals for pest control formulations .
Studies on the interactions of 2,5-dichloro-N-(2-methoxyethyl)aniline with biological systems have revealed:
- Cellular Effects: It can affect gene expression related to detoxification processes and influence metabolic pathways.
- Enzyme Inhibition: Some studies indicate that it may inhibit specific proteases by binding to their active sites, altering their activity .
Several compounds share structural similarities with 2,5-dichloro-N-(2-methoxyethyl)aniline. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,4-Dichloroaniline | Two chlorine atoms at positions 2 and 4 | More reactive due to ortho/para directing effect |
| 3,5-Dichloroaniline | Two chlorine atoms at positions 3 and 5 | Different reactivity profile |
| 4-Chloro-N-(2-methoxyethyl)aniline | One chlorine atom at position 4 | Lacks dichloro substitution |
| 2-Methoxy-N-(4-chlorobenzyl)aniline | Methoxy group attached to a different position | Different substitution pattern |
The unique combination of two chlorine atoms at specific positions along with the methoxyethyl group distinguishes 2,5-dichloro-N-(2-methoxyethyl)aniline from its analogs.








